(~13~C_2_,~15~N)Glycine

Bioanalysis Neurology Isotope Dilution MS

Choose (~13C2,15N)Glycine for its definitive M+3 mass shift—the unambiguous isotopic signature that cleanly resolves your analyte from endogenous glycine pools and natural-abundance interferences. Unlike unlabeled glycine (indistinguishable from background) or single-isotope analogs (incomplete resolution), this uniformly dual-labeled tracer simultaneously tracks both carbon and nitrogen fate while serving as the optimal internal standard for isotope-dilution LC-MS/MS. Validated for high-precision quantitation in human CSF and plasma with minimal matrix effects—essential for neurological biomarker studies, metabolic flux analysis, and SIL-peptide synthesis. Procure for data integrity.

Molecular Formula C2H5NO2
Molecular Weight 78.045 g/mol
CAS No. 211057-02-2
Cat. No. B136935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(~13~C_2_,~15~N)Glycine
CAS211057-02-2
Synonyms2-Aminoacetic Acid-13C2,15N;  Aciport-13C2,15N;  Aminoethanoic Acid-13C2,15N;  Glicoamin-13C2,15N;  Glycocoll-13C2,15N;  Glycolixir-13C2,15N;  Glycosthene-13C2,15N;  Gyn-Hydralin-13C2,15N;  NSC 25936;  NSC 2916-13C2,15N;  NSC 54188-13C2,15N;  Padil-13C2,15N; 
Molecular FormulaC2H5NO2
Molecular Weight78.045 g/mol
Structural Identifiers
SMILESC(C(=O)O)N
InChIInChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1
InChIKeyDHMQDGOQFOQNFH-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specification and Procurement Baseline for (~13C2,~15N)Glycine (CAS 211057-02-2)


(~13C_2_,~15N)Glycine, also designated as Glycine-13C2,15N or U-13C2,15N-glycine, is a stable isotope-labeled analog of the fundamental amino acid glycine, wherein both carbon atoms are enriched with carbon-13 (13C) and the nitrogen atom is enriched with nitrogen-15 (15N) [1]. This compound is functionally identical to unlabeled glycine in biological systems but possesses a distinct molecular mass shift of M+3, making it detectable via mass spectrometry . As a foundational tool in bioanalytical chemistry, its primary utility lies in enabling the precise quantitation of endogenous glycine and tracing its metabolic flux in complex biological matrices, a capability not shared by its unlabeled or singly labeled counterparts.

Procurement Risk: Why Unlabeled Glycine or Single-Isotope Analogs Cannot Substitute for (~13C2,~15N)Glycine


The substitution of (~13C_2_,~15N)Glycine (CAS 211057-02-2) with unlabeled glycine, glycine-2-13C, or glycine-1-13C,15N in analytical workflows introduces critical limitations in data quality and experimental scope. Unlabeled glycine is indistinguishable from the endogenous pool, rendering it useless as an internal standard for absolute quantitation [1]. Single-isotope analogs (e.g., 13C-only or 15N-only) offer only partial mass differentiation and are often insufficient to resolve complex isotopic envelopes in high-resolution mass spectrometry (HRMS) or to accurately trace both carbon and nitrogen atoms simultaneously in metabolic flux studies [2]. The dual-isotope, uniformly labeled (~13C_2_,~15N)Glycine provides the definitive M+3 mass shift, ensuring unambiguous signal separation from both the natural isotopic abundance of the analyte and other potential interferences, thereby directly addressing the fundamental requirements of isotope dilution mass spectrometry and dual-atom tracing.

Quantitative Differentiation Guide: Head-to-Head Performance Metrics for (~13C2,~15N)Glycine vs. Analogs


Quantification Accuracy in Human Cerebrospinal Fluid (CSF): 13C2,15N-Glycine as a Validated LC-MS/MS Internal Standard

In a validated LC-MS/MS method for glycine quantification in human CSF, 13C2,15N-glycine served as the internal standard, demonstrating a -2.6% difference between surrogate matrix and standard addition calibration methods, confirming its suitability for accurate and precise quantification in a clinically relevant matrix [1]. This level of analytical validation is not achievable with unlabeled glycine or singly labeled analogs due to their inability to correct for matrix effects and ionization variability in complex samples [2].

Bioanalysis Neurology Isotope Dilution MS

Metabolic Flux Resolution: Decoupling Carbon and Nitrogen Fates in Soil Microbiology

Using uniformly labeled U-13C,15N-glycine, researchers were able to decouple and quantify the differential rates of nitrogen and carbon flow through the soil microbial community. The study found that after 32 days, the magnitude of 15N flux into newly biosynthesized amino acids was twofold greater than that of 13C from the glycine substrate (P < 0.01) [1]. This critical finding—that the N and C cycles are decoupled at the molecular level—could not have been observed using a 13C-only or 15N-only tracer, as those would only track a single element's fate.

Environmental Science Metabolic Flux Analysis Soil Biogeochemistry

Verification of Intact Organic Nitrogen Uptake by Field-Grown Wheat

A seminal study on field-grown wheat utilized U-13C2,15N-glycine and 2-13C,15N-glycine to directly trace glycine uptake from soil. Regression analysis of excess 13C vs. 15N in root extracts from plants treated with U-13C2,15N-glycine demonstrated that at least 20% of absorbed glycine-N was derived from the uptake of the intact, dual-labeled glycine molecule [1]. This crucial distinction between uptake of the whole amino acid versus its breakdown products would be impossible to make with a single 15N or 13C tracer, which would yield ambiguous signals from mineralized N or respired CO2.

Plant Physiology Agricultural Science Nitrogen Cycling

Mass Spectrometric Differentiation: Definitive M+3 Shift for Unambiguous Analyte Resolution

In tandem mass spectrometry (MS/MS) analysis, the product ion spectrum of 13C2,15N-glycine exhibits a characteristic immonium ion at m/z 32, corresponding to [13CH2=15NH2]+, which is distinctly separated from the analogous ion of unlabeled glycine at m/z 30 [1]. This definitive M+3 mass shift, resulting from the substitution of two 12C atoms with 13C and one 14N with 15N, provides a clean analytical window free from the natural isotopic interferences (M+1, M+2) that can complicate the use of singly labeled internal standards .

Analytical Chemistry Proteomics Metabolomics

High-Value Application Scenarios for (~13C2,~15N)Glycine in Research and Development


Clinical Biomarker Quantification in Regulated Bioanalysis

Procure (~13C_2_,~15N)Glycine for use as a definitive internal standard in LC-MS/MS assays for quantifying glycine in human cerebrospinal fluid (CSF) and plasma. As demonstrated in validated methods, its use enables high-precision quantification with minimal matrix effect interference, making it essential for clinical studies investigating neurological disorders where glycine levels are diagnostic or pharmacodynamic biomarkers [1].

Advanced Metabolic Flux Analysis of C/N Elemental Cycling

This dual-labeled compound is the tracer of choice for studies aiming to decouple and simultaneously trace the fate of carbon and nitrogen from a single organic substrate. Applications in environmental microbiology, plant science, and mammalian cell metabolism can leverage the unique ability of the 13C2,15N label to reveal differential flux rates and intact molecular uptake, as shown in soil biogeochemistry and plant nitrogen acquisition studies [2].

Synthesis of Multiply-Labeled Peptide Standards for Targeted Proteomics

Use (~13C_2_,~15N)Glycine as a building block for synthesizing stable isotope-labeled (SIL) peptides containing glycine residues. The M+3 mass shift per glycine provides a clear, quantifiable signature in mass spectrometry, enabling the development of highly specific, multiplexed assays for absolute protein quantification (e.g., AQUA peptides) in complex proteomes, thereby minimizing interference from natural isotope envelopes.

In Vivo Studies of Neurotransmitter Dynamics and NMDA Receptor Function

Employ this tracer in preclinical models to study the kinetics of glycine metabolism in the brain. Its isotopic signature allows researchers to distinguish between newly synthesized and endogenous glycine pools, enabling precise measurement of glycine turnover, transport across the blood-brain barrier, and its role as a co-agonist at NMDA receptors without perturbing the system with radioactive tracers.

Technical Documentation Hub

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